molecular formula C14H13NO3 B8594580 (3-Hydroxy-benzyl)-carbamic acid phenyl ester

(3-Hydroxy-benzyl)-carbamic acid phenyl ester

Cat. No. B8594580
M. Wt: 243.26 g/mol
InChI Key: STHASEXATSNXAR-UHFFFAOYSA-N
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Patent
US08071565B2

Procedure details

3-Hydroxybenzylamine (200 mg, 1.62 mmol) and sodium hydrogen carbonate (273 mg, 3.25 mmol) suspended in water/DCM (4 mL, 1:1) is treated with phenyl chloroformate (0.204 mL, 1.62 mmol). After stirring at RT overnight, the reaction mixture is diluted with more DCM/water and the organic phase is separated. The organic portion is concentrated in vacuo to afford the titled compound. (MH+244)
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
273 mg
Type
reactant
Reaction Step Two
Quantity
0.204 mL
Type
reactant
Reaction Step Three
Name
water DCM
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
DCM water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][NH2:6].C(=O)([O-])O.[Na+].Cl[C:16]([O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:17]>O.C(Cl)Cl>[C:19]1([O:18][C:16](=[O:17])[NH:6][CH2:5][C:4]2[CH:7]=[CH:8][CH:9]=[C:2]([OH:1])[CH:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OC=1C=C(CN)C=CC1
Step Two
Name
Quantity
273 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0.204 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Four
Name
water DCM
Quantity
4 mL
Type
solvent
Smiles
O.C(Cl)Cl
Step Five
Name
DCM water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic portion is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NCC1=CC(=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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